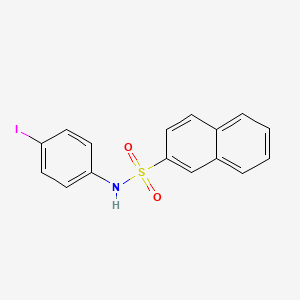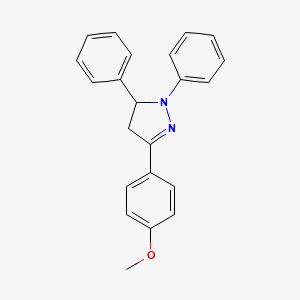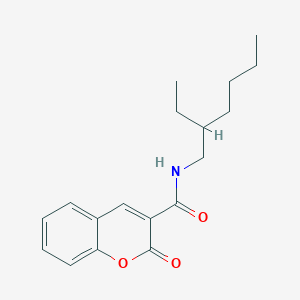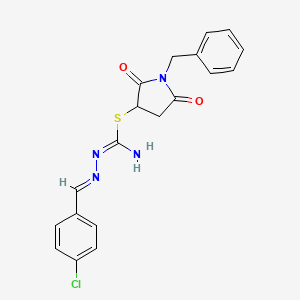
(4-Iodophenyl)(2-naphthylsulfonyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodophenyl)(2-naphthylsulfonyl)amine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring and a naphthylsulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenyl)(2-naphthylsulfonyl)amine typically involves the reaction of 4-iodoaniline with 2-naphthalenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)(2-naphthylsulfonyl)amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Acylation and Alkylation: The amine group can be acylated or alkylated to form amides or secondary amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom with various functional groups.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.
Acylation: Acid chlorides or anhydrides in the presence of a base can be used to acylate the amine group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while acylation can produce sulfonamide derivatives.
Scientific Research Applications
(4-Iodophenyl)(2-naphthylsulfonyl)amine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Iodophenyl)(2-naphthylsulfonyl)amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structural features, such as the iodine atom and sulfonyl group, play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacks the naphthylsulfonyl group.
Naphthylsulfonamide Derivatives: Compounds with similar sulfonamide functionality but different substituents on the aromatic rings.
Uniqueness
(4-Iodophenyl)(2-naphthylsulfonyl)amine is unique due to the combination of the iodine-substituted phenyl ring and the naphthylsulfonyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12INO2S |
|---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
N-(4-iodophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H12INO2S/c17-14-6-8-15(9-7-14)18-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,18H |
InChI Key |
LDCISOXMVRSGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11113477.png)
methanone](/img/structure/B11113482.png)
![1-(2-fluorobenzyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide](/img/structure/B11113492.png)

![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11113502.png)
![1-[4-(2-Methylpropyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11113512.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11113518.png)
![3,4,5-Trimethoxy-N-({N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11113522.png)

![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11113533.png)
![N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide](/img/structure/B11113542.png)

![4-Bromo-2-[4-(4-ethoxyphenyl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11113558.png)
![2-[(2,2-dimethylbutanoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11113564.png)
